1-(5-tert-Butylfuran-2-yl)ethan-1-one
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Overview
Description
1-(5-tert-Butylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C10H14O2. It is a derivative of furan, a heterocyclic aromatic compound, and features a tert-butyl group attached to the furan ring.
Preparation Methods
The synthesis of 1-(5-tert-Butylfuran-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and tert-butyl chloride.
Reaction Conditions: The furan ring is functionalized by introducing the tert-butyl group through a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Formation of Ethanone: The resulting intermediate undergoes further functionalization to introduce the ethanone group. This can be achieved through various methods, including oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-tert-Butylfuran-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-tert-Butylfuran-2-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(5-tert-Butylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-tert-Butylfuran-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-tert-Butylfuran-2-yl)methanol: This compound features a methanol group instead of an ethanone group, leading to different reactivity and applications.
1-(5-tert-Butylfuran-2-yl)propane-1-one: The presence of a longer carbon chain in this compound affects its physical and chemical properties.
1-(5-tert-Butylfuran-2-yl)acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-(5-tert-butylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(11)8-5-6-9(12-8)10(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEHCMYDLZLZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500573 |
Source
|
Record name | 1-(5-tert-Butylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32180-98-6 |
Source
|
Record name | 1-[5-(1,1-Dimethylethyl)-2-furanyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32180-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-tert-Butylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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